molecular formula C15H19N3O4S2 B11291718 2-hydroxy-4-methyl-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11291718
M. Wt: 369.5 g/mol
InChI Key: UMBIURIZHZVTSS-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Thioether Group: This can be done by reacting the intermediate with a thiol compound, such as 3-methylbenzyl mercaptan, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its sulfonamide group, which is known for its antibacterial properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. The thioether group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thioethers: Compounds like methionine, which contain a thioether group.

    Pyrimidines: Compounds like uracil, which share the pyrimidine core.

Uniqueness

2-HYDROXY-4-METHYL-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups, which can provide multiple points of interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

6-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H19N3O4S2/c1-10-4-3-5-12(8-10)9-23-7-6-16-24(21,22)13-11(2)17-15(20)18-14(13)19/h3-5,8,16H,6-7,9H2,1-2H3,(H2,17,18,19,20)

InChI Key

UMBIURIZHZVTSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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